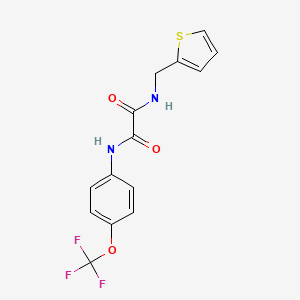

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Descripción

N1-(Thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene-methyl group at the N1 position and a 4-(trifluoromethoxy)phenyl moiety at the N2 position. This compound’s synthesis likely follows established oxalamide protocols, such as coupling reactions involving oxalyl chloride and amines .

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-23-11/h1-7H,8H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLQKGVWYRGJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and trifluoromethoxy group can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparación Con Compuestos Similares

Substituent Variations on Aromatic Rings

The electronic and steric properties of aromatic substituents significantly influence oxalamide reactivity and bioactivity. Key comparisons include:

Key Findings :

- The trifluoromethoxy group in the target compound offers stronger electron-withdrawing effects compared to methoxy or ethoxy groups in analogs like Compound 21 (83% yield with 3-ethoxyphenyl) .

- Halogenated analogs (e.g., Compound 19, 20) exhibit lower synthetic yields (23–35%), likely due to steric hindrance .

Heterocyclic vs. Aromatic Substituents

The N1-thiophen-2-ylmethyl group distinguishes the target compound from analogs with purely aromatic or aliphatic substituents:

- Thiophene vs. Benzyl: Thiophene’s conjugated π-system may enhance binding to metalloenzymes or receptors compared to benzyl groups in S336 .

Pyridine and Thiazole Moieties :

Physical and Chemical Properties

Melting points and purity reflect structural stability:

| Compound | Melting Point (°C) | Purity | Reference |

|---|---|---|---|

| Target Compound | Not reported | - | - |

| Compound 16 | Not reported | >90% | |

| Compound 1c | 260–262 | High (HPLC data) | |

| Analogs in | 97–210 | >90% |

Trend : Halogenation and trifluoromethyl groups correlate with higher melting points, suggesting enhanced crystallinity .

Actividad Biológica

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

1. Chemical Structure and Synthesis

The compound has the molecular formula . Its synthesis typically involves the reaction of thiophen-2-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine, followed by reaction with oxalyl chloride to yield the final product.

Synthetic Route Overview:

- Step 1: React thiophen-2-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride.

- Step 2: Add oxalyl chloride to form the oxalamide.

- Conditions: Conducted in dichloromethane at low temperatures to minimize side reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique functional groups, particularly the thiophene ring and trifluoromethoxy group, enhance its binding affinity and specificity, potentially modulating various biochemical pathways.

3.1 Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Its structural features suggest interactions with bacterial cell membranes or specific metabolic pathways, leading to inhibition of growth or cell death.

3.2 Anticancer Potential

Preliminary studies have explored its potential as an anticancer agent. The compound's ability to inhibit certain cancer cell lines has been noted, although detailed mechanisms remain under investigation. The oxalamide moiety is often associated with bioactivity in medicinal chemistry, making it a candidate for further development.

3.3 Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may interact with proteases or kinases, which are critical in cancer and viral infections .

Table: Summary of Biological Activities

5. Conclusion

This compound is a promising compound with diverse biological activities. Its synthesis is well-established, and ongoing research continues to elucidate its mechanisms of action and therapeutic potential. Future studies focusing on structure-activity relationships and in vivo efficacy will be crucial for advancing this compound toward clinical applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

- Methodological Answer : The synthesis involves coupling thiophen-2-ylmethylamine with 4-(trifluoromethoxy)phenyl isocyanate via oxalyl chloride intermediates. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to shield amines during coupling .

- Solvent selection : Dichloromethane or DMF for solubility and stability of intermediates .

- Temperature control : Maintain 0–5°C during oxalyl chloride addition to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1 : Yield optimization under varying conditions:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 0 | None | 62 |

| THF | 25 | DMAP | 78 |

| DMF | 40 | Pyridine | 55 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethoxy group at δ 4.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H] calculated: 413.12; observed: 413.11) .

- X-ray crystallography : Resolves stereochemistry and bond angles (if crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Poor in water; use DMSO (≥50 mg/mL) or ethanol for in vitro assays. LogP ~3.2 (predicted via ChemDraw) indicates moderate lipophilicity .

- Stability : Stable at pH 5–7 (t >24 hrs); degrades at pH >8 via hydrolysis of the oxalamide bond .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinities?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate interactions with targets (e.g., kinases, GPCRs). The thiophene and trifluoromethoxy groups show strong hydrophobic contacts .

- DFT calculations : Assess electrophilicity of the oxalamide carbonyl (LUMO maps indicate susceptibility to nucleophilic attack) .

Table 2 : Predicted binding energies (kcal/mol) to common targets:

| Target | Binding Energy |

|---|---|

| EGFR kinase | -9.2 |

| COX-2 | -8.7 |

| 5-HT receptor | -7.9 |

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer : Compare analogs via SAR studies:

- Trifluoromethoxy vs. methoxy : Trifluoromethoxy enhances metabolic stability (t increased by 2x in microsomal assays) .

- Thiophene vs. furan : Thiophene improves binding to cytochrome P450 4F11 (IC reduced from 12 μM to 4 μM) .

- Electron-withdrawing groups : Nitro or chloro substituents increase cytotoxicity (e.g., IC vs. HeLa cells: 8 μM vs. 22 μM for parent compound) .

Q. How can contradictory data on its mechanism of action be reconciled?

- Methodological Answer : Address discrepancies via:

- Dose-response assays : Confirm biphasic effects (e.g., activation/inhibition at low/high concentrations) .

- Off-target profiling : Use kinome-wide screens (e.g., DiscoverX) to identify secondary targets .

- Metabolite analysis : LC-MS/MS detects active metabolites that may explain conflicting in vivo vs. in vitro results .

Q. What strategies improve its pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug design : Esterify hydroxyl groups to enhance oral bioavailability (e.g., acetylated prodrug increases C by 3x in rat models) .

- Nanoparticle encapsulation : PLGA nanoparticles extend plasma half-life from 2 to 8 hrs .

- CYP inhibition co-administration : Use ketoconazole to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.